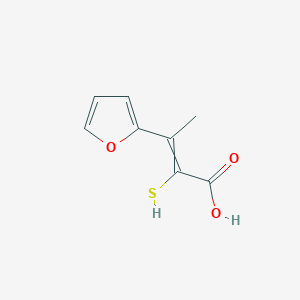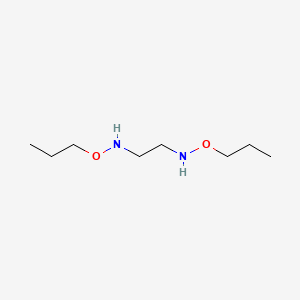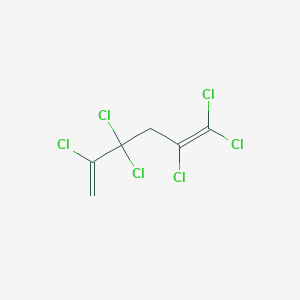
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- is an organic compound with the molecular formula C6H4Cl6. It is a colorless, volatile liquid that is used as a crosslinking agent and precursor to a variety of other compounds . This compound is part of the hexadiene family, which consists of compounds with two double bonds separated by a chain of carbon atoms.
Vorbereitungsmethoden
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be synthesized through several methods:
Ethenolysis of 1,5-cyclooctadiene: This method involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from Re2O7 on alumina.
Reductive coupling of allyl chloride: In this laboratory-scale preparation, allyl chloride is reacted with magnesium to produce 1,5-hexadiene.
Analyse Chemischer Reaktionen
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, hydrogen halides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- has several scientific research applications:
Chemistry: It is used as a crosslinking agent and precursor to other compounds in organic synthesis.
Biology: The compound’s reactivity makes it useful in studying biological processes involving halogenated compounds.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- exerts its effects involves electrophilic addition reactions. The compound’s double bonds react with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions to form various products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- can be compared with other similar compounds, such as:
1,5-Hexadiene: This compound has a similar structure but lacks the chlorine atoms, making it less reactive in certain types of reactions.
1,4-Hexadiene: This isomer has the double bonds in different positions, leading to different reactivity and applications.
2,4-Hexadiene: Another isomer with different double bond positions, affecting its stability and reactivity.
The uniqueness of 1,5-Hexadiene, 1,1,2,4,4,5-hexachloro- lies in its multiple chlorine atoms, which significantly influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
97985-58-5 |
|---|---|
Molekularformel |
C6H4Cl6 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1,1,2,4,4,5-hexachlorohexa-1,5-diene |
InChI |
InChI=1S/C6H4Cl6/c1-3(7)6(11,12)2-4(8)5(9)10/h1-2H2 |
InChI-Schlüssel |
XLTVGBUOHAUXHL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(CC(=C(Cl)Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


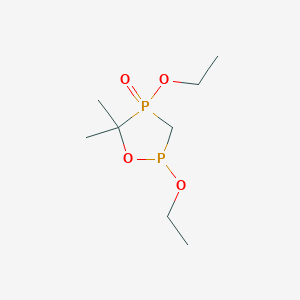
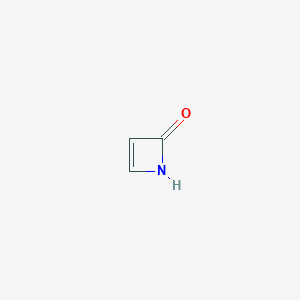

![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)

![2-tert-Butyl-3-{2-[(prop-2-en-1-yl)oxy]phenyl}oxaziridine](/img/structure/B14339434.png)
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)

